Lipophilicity (XLogP3) Comparison with Extended-Aromatic Analogs
The target compound has a calculated XLogP3 of 2.6 [1], which is lower than the logP predicted for analogs with additional phenyl or methoxyphenyl groups on the amide side chain. For comparison, the analog CAS 953915-19-0 (3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide) bears a second phenyl ring and has a molecular weight of 352.5 g/mol, predicting a higher logP (~3.5–4.0 based on the additional aromatic carbon count) . The lower lipophilicity of the pivalamide congener may confer superior aqueous solubility and a distinct pharmacokinetic profile, though no direct solubility or logD measurements have been published for either compound.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | CAS 953915-19-0: predicted logP ≈ 3.5–4.0 (based on molecular weight 352.5 g/mol and additional phenyl ring) |
| Quantified Difference | Approximately 1–1.5 log units lower for the target compound |
| Conditions | In silico prediction; no experimental logP or logD data available for either compound |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and metabolic stability; a 1-log-unit difference can significantly alter a compound's behavior in cell-based assays and in vivo models.
- [1] PubChem. PubChem Compound Summary for CID 16892515, N-(3-(2-phenylmorpholino)propyl)pivalamide. National Center for Biotechnology Information, 2024. View Source
